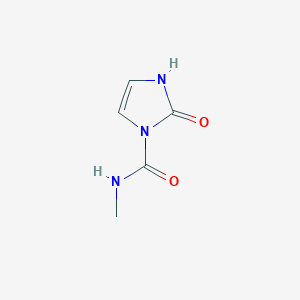
(1-Oxo-1-phenylpropan-2-yl)-triphenylphosphanium;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Oxo-1-phenylpropan-2-yl)-triphenylphosphanium;hydrobromide is a chemical compound with a complex structure that includes a phenyl group, a propan-2-yl group, and a triphenylphosphanium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-1-phenylpropan-2-yl)-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with a suitable precursor, such as 1-oxo-1-phenylpropan-2-yl bromide. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-Oxo-1-phenylpropan-2-yl)-triphenylphosphanium;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Oxo-1-phenylpropan-2-yl)-triphenylphosphanium;hydrobromide is used as a reagent in organic synthesis. It can be employed in the preparation of various organic compounds, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to study enzyme mechanisms and protein interactions. Its unique structure allows it to act as a probe in biochemical assays.
Medicine
In medicine, this compound has potential applications in drug development. It can be used as a precursor in the synthesis of therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (1-Oxo-1-phenylpropan-2-yl)-triphenylphosphanium;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione
- 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate
- 1-Oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate
Uniqueness
Compared to similar compounds, (1-Oxo-1-phenylpropan-2-yl)-triphenylphosphanium;hydrobromide is unique due to its triphenylphosphanium moiety, which imparts distinct chemical properties. This moiety enhances the compound’s reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
Propiedades
Fórmula molecular |
C27H25BrOP+ |
|---|---|
Peso molecular |
476.4 g/mol |
Nombre IUPAC |
(1-oxo-1-phenylpropan-2-yl)-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C27H24OP.BrH/c1-22(27(28)23-14-6-2-7-15-23)29(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26;/h2-22H,1H3;1H/q+1; |
Clave InChI |
PSYONAVRWJIHHC-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


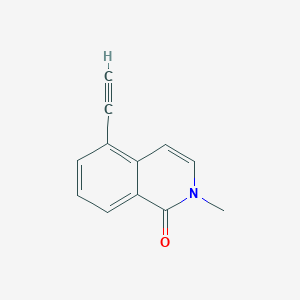
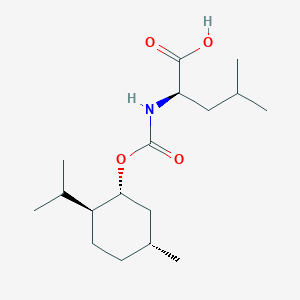
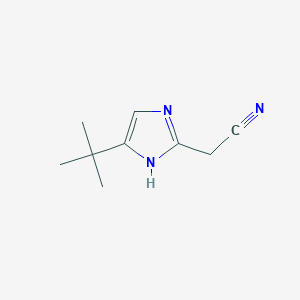
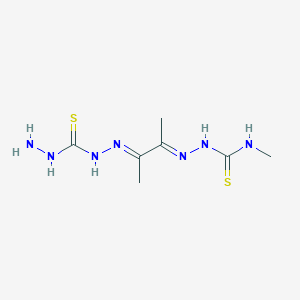
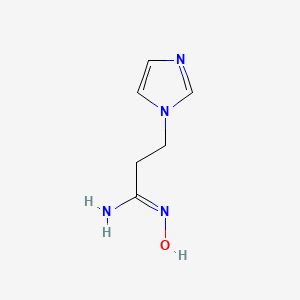
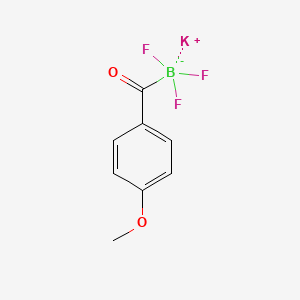

![2-(4'-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12816309.png)
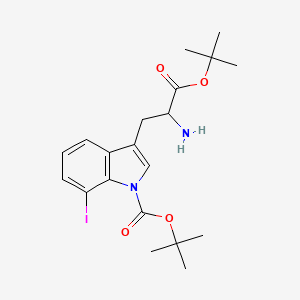
![N-(1H-Benzo[d]imidazol-2-yl)-N-methylhydroxylamine](/img/structure/B12816323.png)
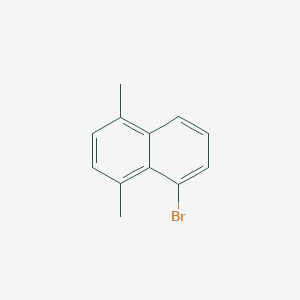
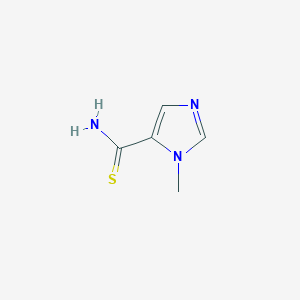
![N-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-carboxamide](/img/structure/B12816333.png)
